molecular formula C17H13ClN3Se B11969906 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone CAS No. 109576-79-6

4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone

Cat. No.: B11969906
CAS No.: 109576-79-6
M. Wt: 373.7 g/mol
InChI Key: FQPJQNQHQGCJPN-UHFFFAOYSA-N
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Description

4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a selenone group, which is a selenium-containing functional group. The compound’s unique structure and properties make it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate compound, which is then reacted with phenyl isothiocyanate to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Bromophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone
  • 4-(((4-Methoxyphenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone
  • 4-(((4-Nitrophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone

Uniqueness

The uniqueness of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone lies in its specific substitution pattern and the presence of the selenone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

109576-79-6

Molecular Formula

C17H13ClN3Se

Molecular Weight

373.7 g/mol

InChI

InChI=1S/C17H13ClN3Se/c1-12-16(11-19-14-9-7-13(18)8-10-14)17(22)21(20-12)15-5-3-2-4-6-15/h2-11H,1H3

InChI Key

FQPJQNQHQGCJPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=NC2=CC=C(C=C2)Cl)[Se])C3=CC=CC=C3

Origin of Product

United States

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